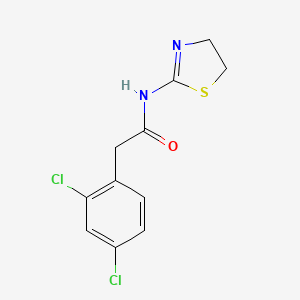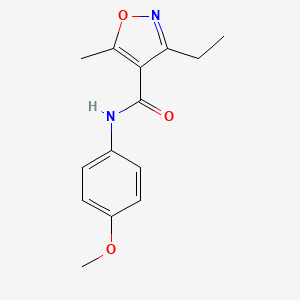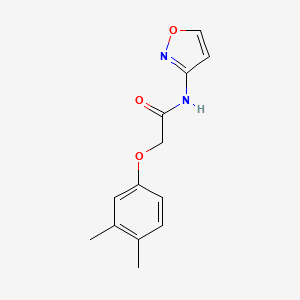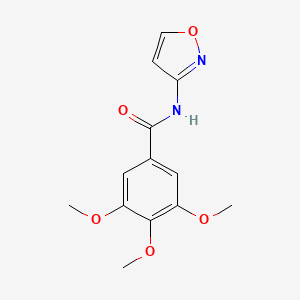
N-(5-methyl-1,3-thiazol-2-yl)-4-propoxybenzamide
Overview
Description
N-(5-methyl-1,3-thiazol-2-yl)-4-propoxybenzamide, also known as MPTP, is a chemical compound that has been widely used in scientific research due to its ability to selectively destroy dopaminergic neurons in the brain. This compound has been extensively studied for its potential use in modeling Parkinson's disease and as a tool for understanding the mechanisms of neurodegeneration.
Mechanism of Action
N-(5-methyl-1,3-thiazol-2-yl)-4-propoxybenzamide is converted to its active metabolite, MPP+, by monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter, where it disrupts mitochondrial function and leads to cell death.
Biochemical and Physiological Effects
This compound-induced neurodegeneration has been shown to result in a variety of biochemical and physiological effects, including the loss of dopaminergic neurons, decreased dopamine levels, and increased oxidative stress. These effects are similar to those observed in Parkinson's disease patients.
Advantages and Limitations for Lab Experiments
N-(5-methyl-1,3-thiazol-2-yl)-4-propoxybenzamide has several advantages as a tool for scientific research, including its ability to selectively destroy dopaminergic neurons and its reproducibility in animal models. However, this compound also has several limitations, including its potential toxicity and the fact that it does not fully replicate the complexity of Parkinson's disease.
Future Directions
There are several future directions for research involving N-(5-methyl-1,3-thiazol-2-yl)-4-propoxybenzamide, including the development of new animal models that more closely replicate Parkinson's disease, the identification of new therapeutic targets for the treatment of Parkinson's disease, and the development of new drugs that can protect against this compound-induced neurodegeneration. Additionally, further research is needed to fully understand the mechanisms underlying this compound-induced neurodegeneration and to identify potential biomarkers for the early detection of Parkinson's disease.
Scientific Research Applications
N-(5-methyl-1,3-thiazol-2-yl)-4-propoxybenzamide has been used extensively in scientific research to model Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. This compound selectively destroys these neurons, leading to symptoms similar to Parkinson's disease in animal models.
properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-8-18-12-6-4-11(5-7-12)13(17)16-14-15-9-10(2)19-14/h4-7,9H,3,8H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPROTCZDVEURW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2-chlorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4431010.png)
![2-(acetylamino)-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4431016.png)



![1-[(4-sec-butylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4431047.png)





![8-[(2,4-dichlorophenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4431091.png)

